

Application Notes: Preparing (+)-Matrine Stock Solution for In Vitro Assays

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Compound of Interest

Compound Name: (+)-Matrine

Cat. No.: B026880

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Matrine is a natural alkaloid extracted from plants of the Sophora genus, with a molecular weight of approximately 248.36 g/mol ^[1] It has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.^{[1][2]} Accurate and consistent preparation of Matrine stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. These notes provide detailed protocols for the preparation, storage, and use of **(+)-Matrine** in a research setting.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data for preparing and using **(+)-Matrine** solutions.

Table 1: Solubility of **(+)-Matrine**

Solvent	Concentration	Notes
Dimethyl Sulfoxide (DMSO)	~10 mg/mL (~40 mM)	A common solvent for creating high-concentration stock solutions.[3]
Ethanol (EtOH)	~33.3 mg/mL (~134 mM)	Purge with an inert gas.[3]
Phosphate-Buffered Saline (PBS, pH 7.2)	~10 mg/mL (~40 mM)	Can be prepared directly for organic solvent-free solutions. [3]
Water	Soluble	Gentle warming (37°C) and sonication can aid dissolution. [4]

Table 2: Storage and Stability of **(+)-Matrine** Solutions

Solution Type	Storage Temperature	Stability	Notes
Crystalline Solid	-20°C	≥ 4 years	Stable as a solid powder.[3]
DMSO/Ethanol Stock	-20°C	Several months	Aliquot to avoid repeated freeze-thaw cycles. Long-term storage in solution is not highly recommended.[4]
Aqueous/PBS Solution	4°C	≤ 1 day	Aqueous solutions are not recommended for storage beyond one day.[3]

Table 3: Typical Working Concentrations for In Vitro Assays

Cell Line(s)	Cancer Type	Working Concentration Range	Incubation Time
MKN45	Gastric Cancer	0.05 - 0.5 mg/mL (~0.2 - 2.0 mM)	48 hours[4]
HeLa, SiHa	Cervical Cancer	1.25 - 10 mM	24 - 48 hours[5]
BxPC-3, PANC-1	Pancreatic Cancer	Various concentrations tested	Not specified[6]
MCF-7	Breast Cancer	IC50: 0.29 - 0.63 mg/mL	24 - 72 hours[7]

Experimental Protocols

Protocol 1: Preparation of a 40 mM (+)-Matrine Stock Solution in DMSO

Objective: To prepare a high-concentration, sterile stock solution of **(+)-Matrine** for use in cell culture experiments.

Materials:

- **(+)-Matrine** powder (MW: 248.36 g/mol)
- Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Sterile syringe filters (0.22 µm)

Procedure:

- Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. **(+)-Matrine** should be handled in a chemical fume hood.[\[3\]](#)
- Calculation:
 - To prepare 1 mL of a 40 mM stock solution:
 - $\text{Weight (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Weight (mg)} = 0.040 \text{ mol/L} \times 0.001 \text{ L} \times 248.36 \text{ g/mol} \times 1000 \text{ mg/g} = 9.93 \text{ mg}$
- Weighing: Accurately weigh out 9.93 mg of **(+)-Matrine** powder and place it into a sterile microcentrifuge tube.
- Dissolution:
 - Add 1 mL of sterile DMSO to the tube containing the Matrine powder.
 - Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to facilitate dissolution if necessary.
[\[4\]](#)
- Sterilization:
 - To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile cryovial. This step is critical to prevent contamination of cell cultures.
- Aliquoting and Storage:
 - Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials.
 - Label each aliquot clearly with the compound name, concentration (40 mM), solvent (DMSO), and preparation date.
 - Store the aliquots at -20°C for long-term storage, where they can be stable for several months.[\[4\]](#) Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Treatment

Objective: To dilute the high-concentration stock solution to final working concentrations in cell culture medium.

Materials:

- 40 mM **(+)-Matrine** stock solution in DMSO
- Pre-warmed, complete cell culture medium (containing serum and supplements)
- Sterile serological pipettes and pipette tips
- Cell culture plates with seeded cells

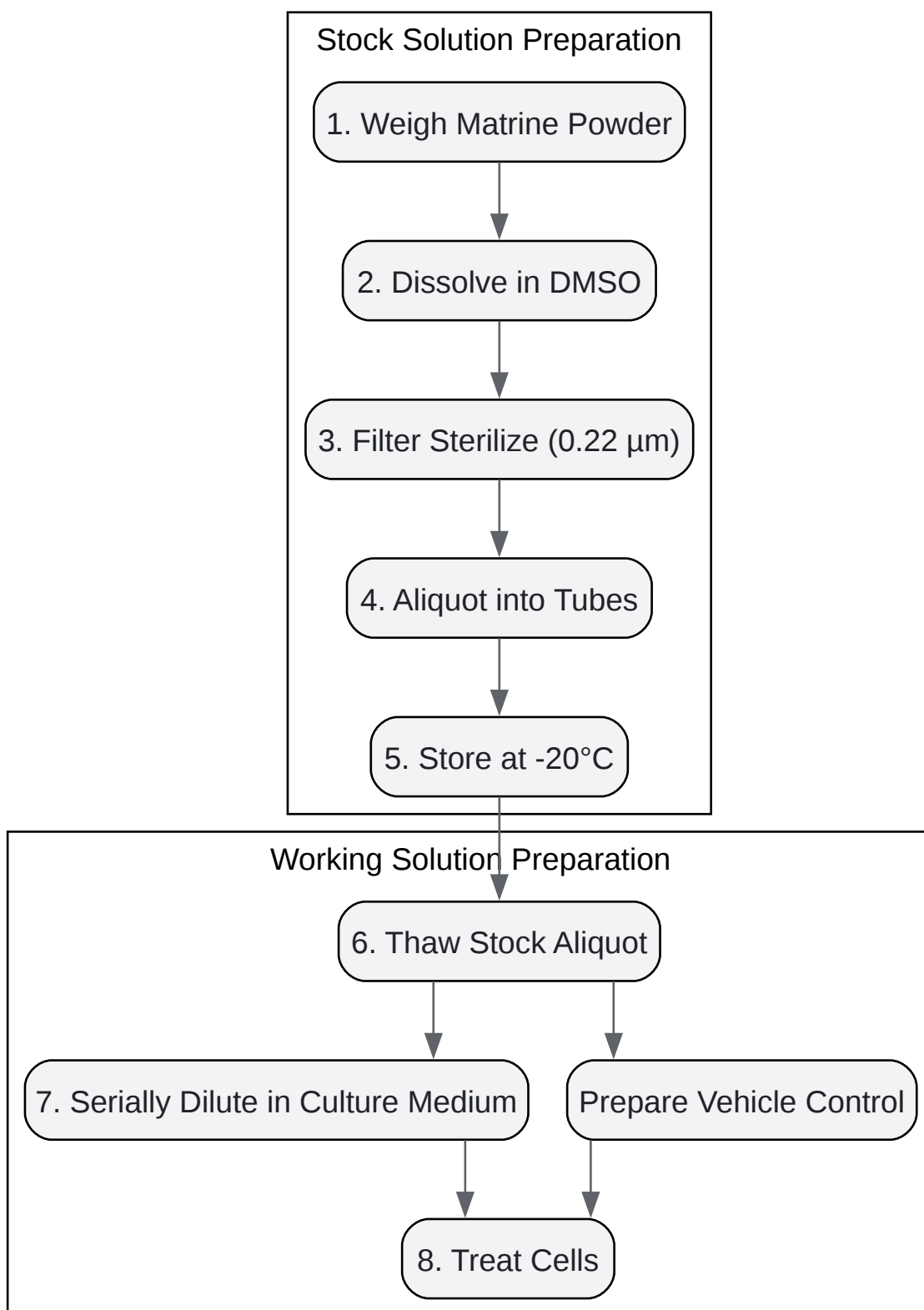
Procedure:

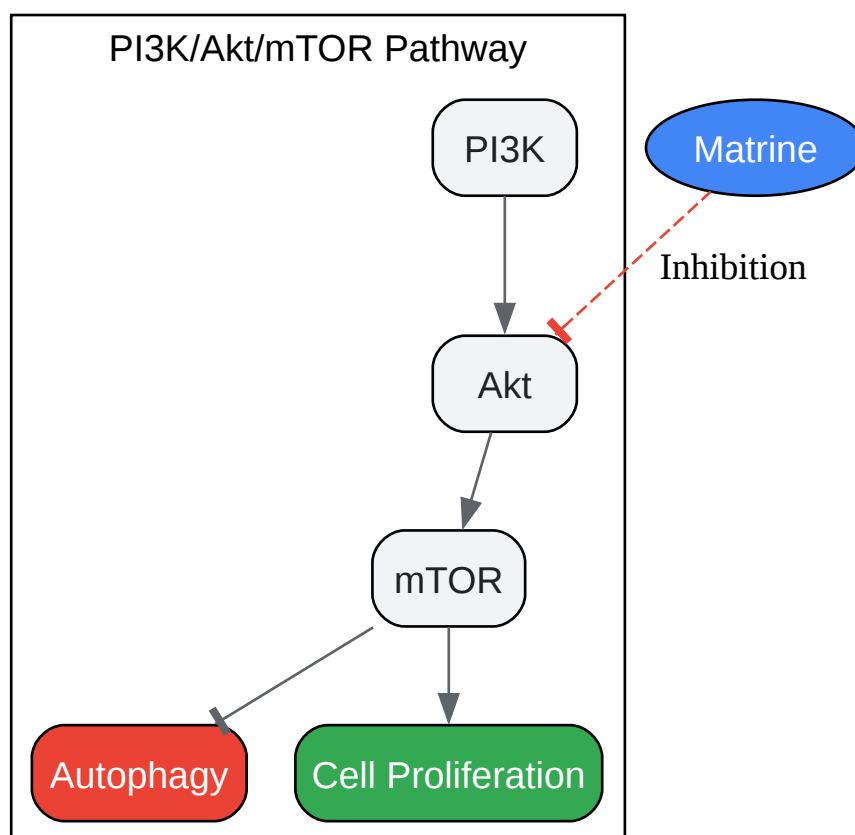
- Thaw Stock Solution: Remove one aliquot of the 40 mM Matrine stock solution from the -20°C freezer and thaw it at room temperature.
- Serial Dilution: It is recommended to perform serial dilutions to achieve the final desired concentrations accurately.
 - Example for a final concentration of 1 mM in 2 mL of medium:
 - Use the formula: $C_1V_1 = C_2V_2$
 - $C_1 = 40 \text{ mM}$ (stock concentration)
 - $V_1 = \text{Volume of stock solution to add (?)}$
 - $C_2 = 1 \text{ mM}$ (final concentration)
 - $V_2 = 2 \text{ mL}$ (final volume)
 - $V_1 = (C_2 \times V_2) / C_1 = (1 \text{ mM} \times 2 \text{ mL}) / 40 \text{ mM} = 0.05 \text{ mL} = 50 \mu\text{L}$

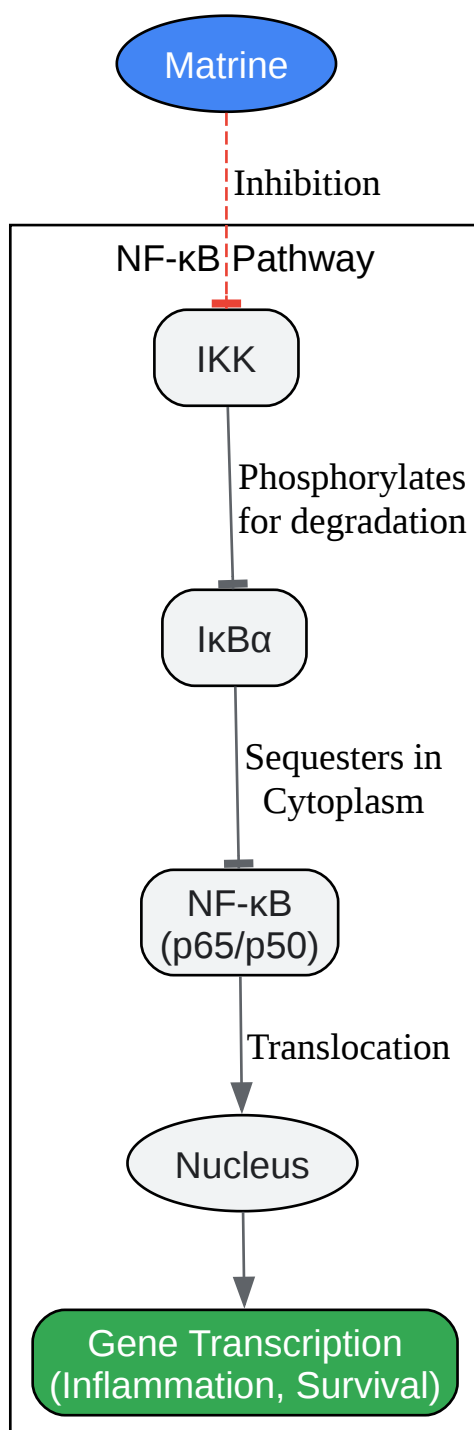
- Add 50 μ L of the 40 mM stock solution to 1950 μ L of pre-warmed complete cell culture medium to get a final volume of 2 mL with a Matrine concentration of 1 mM.
- Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (DMSO) as the highest concentration of Matrine used.
 - In the example above, the final DMSO concentration is $(50 \mu\text{L} / 2000 \mu\text{L}) \times 100\% = 2.5\%$. This is a high concentration. It is best practice to keep the final DMSO concentration below 0.5% or 0.1% to avoid solvent-induced cytotoxicity.
 - Revised Example for a final concentration of 100 μ M with <0.1% DMSO:
 - Prepare an intermediate dilution: Add 2 μ L of 40 mM stock to 798 μ L of medium to get an 800 μ L solution of 100 μ M Matrine. The DMSO concentration here is 0.25%.
 - Add a specific volume of this intermediate solution to your cells. For instance, adding 200 μ L of this solution to a well containing 1.8 mL of medium will result in a final concentration of 10 μ M Matrine and a final DMSO concentration of 0.025%.
- Cell Treatment: Gently mix the working solutions and add the appropriate volume to your cells in the culture plates. Add the corresponding vehicle control medium to the control wells.
- Incubation: Return the plates to the incubator and proceed with the experiment for the desired duration.

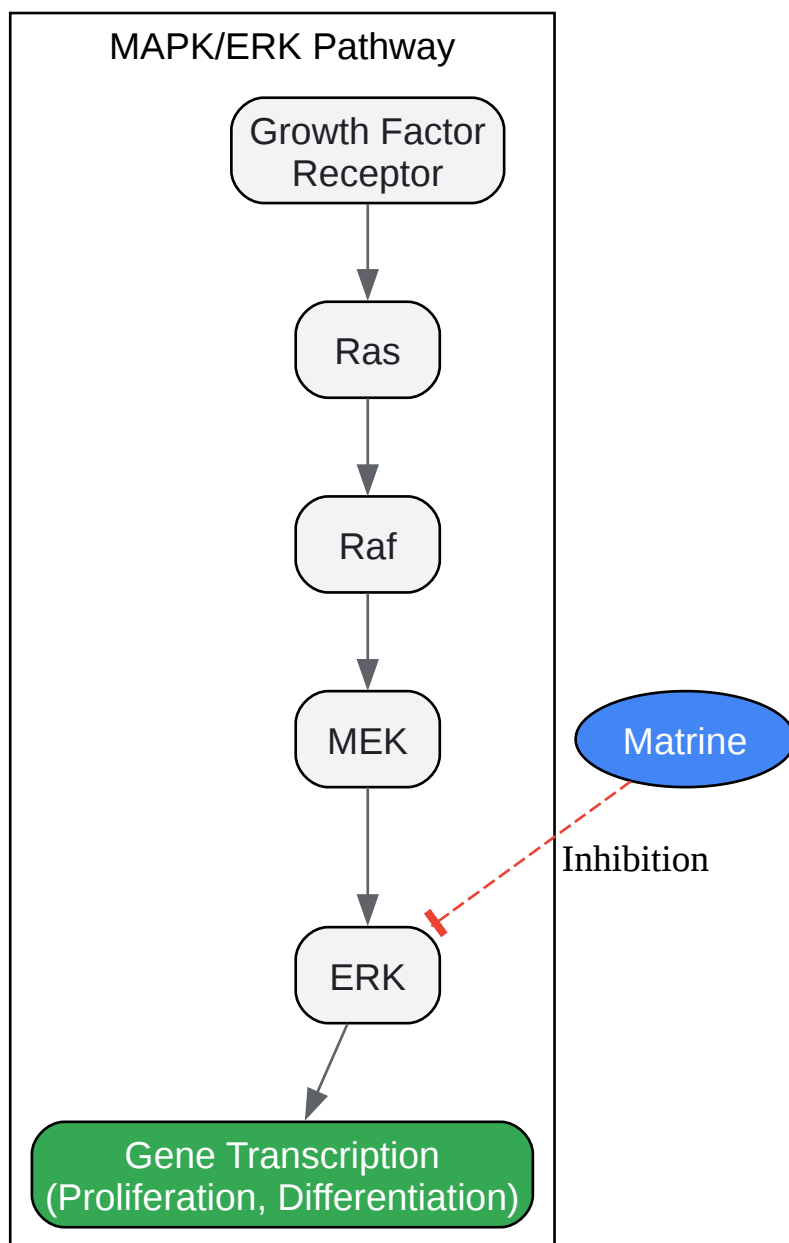
Mandatory Visualizations

Experimental and Logical Workflows









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